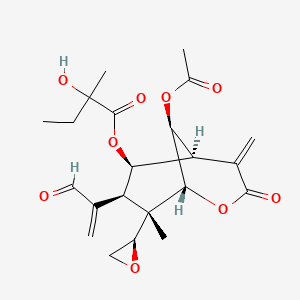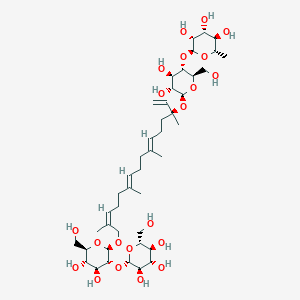
5-HETrE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a metabolite of the omega-6 fatty acid gamma-linolenic acid, formed via the action of the enzyme 5-lipoxygenase . This compound plays a significant role in various biological processes and has been the subject of extensive scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Hydroxyicosatrienoic acid is synthesized from gamma-linolenic acid through the action of the enzyme 5-lipoxygenase . The intermediate in this process is dihomo-gamma-linolenic acid. The reaction conditions typically involve the presence of the enzyme and suitable cofactors under physiological conditions.
Industrial Production Methods
Industrial production methods for 5-Hydroxyicosatrienoic acid are not well-documented, likely due to its specific biological role and the complexity of its synthesis. Most production methods are likely to be laboratory-based, focusing on enzymatic synthesis using purified enzymes and controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxyicosatrienoic acid undergoes various chemical reactions, including:
Reduction: It can be reduced to form other hydroxylated derivatives.
Substitution: It can undergo substitution reactions where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: NADP+ is a common cofactor used in the oxidation of 5-Hydroxyicosatrienoic acid to 5-oxo-ETE.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products
5-oxo-6E,8Z,11Z-eicosatetraenoic acid (5-oxo-ETE): A potent proinflammatory mediator.
Other hydroxylated derivatives: Depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Hydroxyicosatrienoic acid has a wide range of scientific research applications, including:
Chemistry: Studying its synthesis and reactions to understand the behavior of hydroxyeicosatrienoic acids.
Biology: Investigating its role in cellular signaling and metabolism.
Medicine: Exploring its potential as a biomarker for various diseases and its role in inflammation and cancer.
Mécanisme D'action
5-Hydroxyicosatrienoic acid exerts its effects through several molecular targets and pathways:
Activation of G-protein coupled receptors: It binds to specific receptors on the cell surface, triggering intracellular signaling cascades.
Regulation of gene expression: It can influence the expression of genes involved in inflammation and immune responses.
Modulation of enzyme activity: It affects the activity of enzymes such as 5-lipoxygenase and 5-hydroxy-eicosanoid dehydrogenase.
Comparaison Avec Des Composés Similaires
5-Hydroxyicosatrienoic acid is part of a family of hydroxyeicosatrienoic acids, which includes:
5-Hydroxyicosatetraenoic acid (5-HETE): Another hydroxylated derivative of arachidonic acid.
5-oxo-6E,8Z,11Z-eicosatetraenoic acid (5-oxo-ETE): A potent proinflammatory mediator formed from 5-Hydroxyicosatrienoic acid.
15-Hydroxyicosatetraenoic acid (15-HETE): A hydroxylated derivative with distinct biological activities.
5-Hydroxyicosatrienoic acid is unique due to its specific formation from gamma-linolenic acid and its role in various biological processes, particularly in inflammation and immune responses .
Propriétés
Formule moléculaire |
C20H34O3 |
|---|---|
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
(6E,8Z,11Z)-5-hydroxyicosa-6,8,11-trienoic acid |
InChI |
InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h9-10,12-14,16,19,21H,2-8,11,15,17-18H2,1H3,(H,22,23)/b10-9-,13-12-,16-14+ |
Clé InChI |
LSADDRSUZRRBAN-SRMUOKRHSA-N |
SMILES |
CCCCCCCCC=CCC=CC=CC(CCCC(=O)O)O |
SMILES isomérique |
CCCCCCCC/C=C\C/C=C\C=C\C(CCCC(=O)O)O |
SMILES canonique |
CCCCCCCCC=CCC=CC=CC(CCCC(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(2S,4S)-4-(4-bromophenyl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-yl]-[4-(phenylmethyl)-1-piperazinyl]methanone](/img/structure/B1258832.png)
![(3aR,4S,9aR,9bS)-N-(4-chlorophenyl)-2-(4-fluorophenyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[1,2]pyrrolo[3,5-b]pyridazine-4-carboxamide](/img/structure/B1258834.png)







